N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide

Description

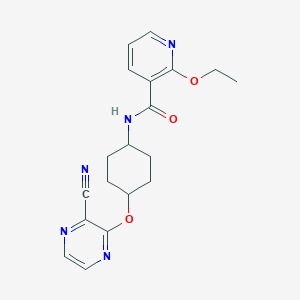

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide is a synthetic small molecule characterized by a cyclohexyl backbone substituted with a 3-cyanopyrazine moiety via an ether linkage. The amide group at the cyclohexyl position is derived from 2-ethoxynicotinamide, a nicotinic acid derivative with an ethoxy substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-2-26-18-15(4-3-9-22-18)17(25)24-13-5-7-14(8-6-13)27-19-16(12-20)21-10-11-23-19/h3-4,9-11,13-14H,2,5-8H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPWZODLKDIEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group , a cyanopyrazinyl ether , and an ethoxynicotinamide moiety , contributing to its unique properties. Its molecular formula is with a molecular weight of approximately 352.4 g/mol .

The biological activity of this compound is believed to involve interactions with specific biological targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, potentially influencing physiological processes. However, detailed mechanisms remain to be fully elucidated through further research.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit the following biological activities:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth by affecting cell proliferation pathways.

- Antimicrobial Properties : The presence of the pyrazine ring is often associated with enhanced antimicrobial activity.

- Neuroprotective Effects : Some studies suggest that nicotinamide derivatives can provide neuroprotective benefits, potentially applicable in neurodegenerative diseases.

1. Antitumor Activity

A study focusing on structurally related compounds demonstrated significant antitumor effects in vitro and in vivo models. For instance, derivatives of cyclohexyl compounds have been shown to inhibit topoisomerase I, leading to decreased cancer cell viability .

2. Antimicrobial Studies

Research has indicated that compounds featuring cyanopyrazine moieties possess notable antimicrobial properties. A comparative analysis revealed that this compound exhibited enhanced activity against various bacterial strains when compared to other similar compounds .

3. Neuroprotective Effects

In a model assessing neuroprotection, derivatives similar to this compound showed promise in protecting neuronal cells from oxidative stress-induced damage .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Thiophene instead of ethoxy | Potentially different pharmacological profile |

| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Difluorobenzo structure | Enhanced lipophilicity due to fluorine substituents |

| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Methoxy groups | Different electronic properties affecting biological activity |

This comparison illustrates how variations in substituents can lead to distinct biological activities and pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide is primarily investigated for its potential as a therapeutic agent. Preliminary studies suggest that the compound may interact with specific biological pathways, potentially influencing:

- Enzyme Inhibition : The compound's structure allows it to bind to enzyme active sites, potentially inhibiting their activity. This is particularly relevant in the context of diseases where enzyme activity is dysregulated.

- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways related to inflammation, cancer, and neurological disorders.

Pharmacological Applications

Research into the pharmacological effects of this compound has indicated several promising applications:

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit cytotoxic effects in various cancer cell lines. The mechanism may involve:

- Induction of apoptosis (programmed cell death).

- Inhibition of tumor growth by targeting specific molecular pathways.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases by:

- Reducing oxidative stress.

- Modulating neuroinflammatory responses.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Cyclohexane Framework : Utilizing cyclization reactions to create the cyclohexane core.

- Substitution Reactions : Introducing the cyanopyrazinyl ether group through nucleophilic substitution.

- Final Functionalization : Adding the ethoxynicotinamide moiety to enhance solubility and bioactivity.

Future Research Directions

Further studies are essential to elucidate the precise mechanisms of action and therapeutic potential of N-((1R,4R)-4-((3-cyanopyrazin-2-yloxy)cyclohexyl)-2-ethoxynicotinamide. Key areas for future research include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Exploration of combination therapies with existing drugs to enhance efficacy against resistant strains in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares a common (1r,4r)-4-(3-cyanopyrazin-2-yl)oxycyclohexyl core with several analogs (Table 1). Differences arise in the substituents attached to the cyclohexyl group, which critically influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Analogs

*Calculated based on molecular formula.

Impact of Substituents on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.